molecular formula C21H18O6 B5084489 methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

Cat. No. B5084489
M. Wt: 366.4 g/mol
InChI Key: IWMMZOIJXPGKOH-GDNBJRDFSA-N
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Description

Methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate, also known as DMF, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. DMF belongs to the family of furan derivatives and is commonly used as a starting material for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been shown to activate Nrf2 and increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which help to protect cells against oxidative stress and inflammation.
Biochemical and Physiological Effects:
methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, as well as the ability to modulate the immune system. methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been shown to have anticancer properties, which may be useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

Methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate can be difficult to handle due to its high reactivity and sensitivity to air and moisture. Additionally, methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate can be expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for further research on methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate, including the development of new synthetic methods for methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate and its derivatives, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the development of new cancer therapies based on methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate and its effects on the immune system. Overall, methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has great potential for use in various fields of scientific research and is an exciting area of study for future research.

Synthesis Methods

Methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with methyl 4-bromobenzoate in the presence of a base, such as potassium carbonate, followed by the addition of a catalytic amount of piperidine. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with methyl 4-chlorobenzoate in the presence of a base, such as sodium hydride, followed by the addition of a catalytic amount of piperidine. These methods have been optimized to yield high purity methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate with good yields.

Scientific Research Applications

Methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

methyl 4-[(Z)-[5-(2,4-dimethoxyphenyl)-2-oxofuran-3-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-16-8-9-17(18(12-16)25-2)19-11-15(21(23)27-19)10-13-4-6-14(7-5-13)20(22)26-3/h4-12H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMZOIJXPGKOH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate

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